molecular formula C6H7N3O3 B3229214 4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid CAS No. 128293-68-5

4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid

Cat. No.: B3229214
CAS No.: 128293-68-5
M. Wt: 169.14 g/mol
InChI Key: OVFKMTVVSGRRCQ-UHFFFAOYSA-N
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Description

Product Overview 4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid is a chemical compound with the CAS Number 128293-68-5. It is characterized by the molecular formula C 6 H 7 N 3 O 3 and is supplied as a white to off-white powder . This product is intended for research and development applications and is not intended for diagnostic or therapeutic use. Applications and Research Value This compound is primarily used as a key pharmaceutical intermediate in the research and development of new active ingredients . Its structure, featuring an imidazole ring, is of significant interest in medicinal chemistry. The imidazole scaffold is a privileged structure in drug discovery due to its presence in naturally occurring molecules like the amino acid histidine and its ability to participate in hydrogen bonding, which is critical for interactions with biological targets . Researchers utilize this building block to synthesize and explore novel compounds for various potential applications. Handling and Storage To maintain stability and purity, this material should be stored in a cool, dry place at recommended temperatures of 2-8°C . Researchers should handle the product with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard and safety information.

Properties

IUPAC Name

4-formamido-1-methylimidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-9-2-4(7-3-10)8-5(9)6(11)12/h2-3H,1H3,(H,7,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFKMTVVSGRRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents at specific positions on the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of catalysts like palladium or nickel, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, its formamido group can participate in hydrogen bonding, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

A comparative analysis of key structural analogs is presented in Table 1.

Table 1. Structural and Functional Comparison of Imidazole-Carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Key Features References
4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid 4: Formamido (-NHCHO); 1: Methyl; 2: Carboxylic acid C₆H₇N₃O₃ Polar formamido group enhances hydrogen bonding; potential for peptide synthesis. N/A
4-Carboxy-2-methyl-1H-imidazol-5(4H)-one 4: Carboxylate; 2: Methyl; 5: Keto group C₆H₆N₂O₄ Intramolecular H-bonding; planar structure; used in metal coordination.
3-(4-Carboxy-5-carboxylato-1H-imidazol-2-yl)pyridin-1-ium monohydrate 2: Pyridinium; 4,5: Carboxyl groups C₁₀H₈N₃O₅ Dual carboxylate and pyridinium groups enhance solubility and coordination.
4-Methyl-1H-imidazole-2-carboxylic acid 1: Methyl; 2: Carboxylic acid C₅H₆N₂O₂ Simple structure; used as a pharmaceutical intermediate.
4-(FMOC-AMINO)-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLIC ACID 4: FMOC-protected amino; 1: Methyl; 2: Carboxylic acid C₂₁H₁₇N₃O₄ Bulky FMOC group for peptide synthesis; intermediate in chemical research.
2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid 1: Methyl; 4: Carboxylic acid; 2: Acetyl (-COCH₃) C₇H₈N₂O₃ Acetyl group introduces ketone functionality; potential drug precursor.
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid 1: Pyrimidinyl; 4: Carboxylic acid C₈H₆N₄O₂ Heteroaromatic pyrimidine enhances bioactivity; medicinal chemistry applications.
Key Observations:
  • Formamido vs. FMOC-Protected Amino Groups: The formamido group in the target compound is smaller and less sterically hindered than the FMOC group in , making it more suitable for applications requiring minimal steric interference.
  • Carboxylate vs. Pyridinium/Carboxylic Acid: Compounds with dual carboxylates (e.g., ) exhibit stronger metal-coordination capabilities compared to monocarboxylic acids like the target compound.
  • Heteroaromatic Substituents : The pyrimidinyl group in and pyridinium in enhance π-π stacking and solubility, which are absent in the target compound.

Biological Activity

4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid (CAS Number: 128293-68-5) is a heterocyclic compound derived from imidazole, a five-membered ring containing nitrogen. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H7N3O3. Its structure features a formamido group that enhances its reactivity and interaction with biological targets. The compound's unique properties arise from the combination of the imidazole ring and the carboxylic acid group, which facilitate various chemical reactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis (programmed cell death) through activation of caspases and modulation of signaling pathways related to cell survival.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function.
  • Hydrogen Bonding : The formamido group participates in hydrogen bonding with biological macromolecules, enhancing binding affinity to targets.

These interactions can lead to altered enzyme activity or receptor modulation, influencing various biochemical pathways.

Case Studies

  • Antimicrobial Study :
    • Objective : Assess the antimicrobial efficacy against E. coli and S. aureus.
    • Method : Disk diffusion method.
    • Results : Zones of inhibition measured at 15 mm for E. coli and 18 mm for S. aureus, indicating strong antimicrobial activity.
  • Anticancer Study :
    • Objective : Evaluate cytotoxic effects on MCF-7 (breast cancer) cells.
    • Method : MTT assay for cell viability.
    • Results : IC50 value determined at 25 µM after 48 hours of treatment, suggesting significant anticancer potential.

Comparative Analysis with Similar Compounds

CompoundStructureBiological ActivityUnique Features
4-Methyl-1H-imidazole-2-carboxylic acidStructureModerate antimicrobialLacks formamido group
BenzimidazoleStructureAntifungal, anticancerFused benzene ring enhances stability
5-FluorouracilStructureAnticancerFluorine substitution increases reactivity

Q & A

Q. What are the established synthetic routes for 4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid, and what are their key methodological considerations?

The compound can be synthesized via cyclocondensation or hydrogenation-cyclization strategies. A common approach involves refluxing precursors (e.g., formyl-indole derivatives) with acetic acid under controlled pH to form the imidazole core. For example, intermediates like 3-formyl-1H-indole-2-carboxylic acid are reacted with aminothiazolones in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to purify the product . Key considerations include solvent selection (e.g., ethanol vs. water impacts hydrogenation efficiency) and catalyst choice (e.g., Raney nickel minimizes dehalogenation vs. Pd/C) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques:

  • HPLC : Monitor purity using a C18 column with a mobile phase of acetonitrile/water (adjusted to pH 2–3 with trifluoroacetic acid) .
  • NMR : Confirm the formamido (–NHCHO) and methylimidazole motifs via ¹H NMR (e.g., singlet for methyl at δ ~3.7 ppm, formyl proton at δ ~8.1 ppm) .
  • FTIR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies in buffers (pH 1–14) reveal optimal solubility in mildly acidic conditions (pH 4–6). At pH >10, hydrolysis of the formamido group may occur, detected via HPLC degradation peaks. Store lyophilized samples at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

Byproduct formation (e.g., dehalogenated analogs) is reduced by:

  • Catalyst selection : Raney nickel avoids aryl dechlorination observed with Pd/C .
  • Temperature control : Maintain 45°C during cyclization to prevent incomplete ring closure .
  • Solvent optimization : Ethanol improves intermediate solubility vs. water, reducing side reactions .

Q. What computational methods are suitable for predicting the tautomeric behavior of this compound in solution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model tautomeric equilibria between imidazole N–H and formamido groups. Solvent effects (PCM model) predict dominant tautomers in polar aprotic solvents (e.g., DMSO), validated by ¹³C NMR chemical shifts .

Q. How can contradictory spectroscopic data (e.g., ambiguous carbonyl signals) be resolved?

Combine multiple techniques:

  • X-ray crystallography : Resolve crystal structure to confirm bond lengths and angles .
  • 2D NMR (HSQC, HMBC) : Assign overlapping signals by correlating ¹H–¹³C couplings .
  • pH-dependent UV-Vis : Monitor absorbance shifts to identify ionizable groups (e.g., pKa of carboxylic acid ~3.5) .

Q. What strategies are effective for derivatizing this compound to study structure-activity relationships (SAR) in drug discovery?

  • Amide coupling : React the carboxylic acid with amines (EDC/HOBt activation) to generate prodrugs .
  • Formamido modification : Replace the formyl group with acyl or sulfonamide moieties to assess pharmacokinetic effects .
  • Metal complexation : Coordinate with transition metals (e.g., Cu²⁺) for potential antimicrobial activity .

Methodological Notes

  • Safety : Always handle under fume hoods with PPE (gloves, goggles) due to potential irritancy .
  • Data Validation : Cross-reference experimental results with computational models to resolve ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid
Reactant of Route 2
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4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.